Product packaging for benzyl N-(1,3-thiazol-2-yl)carbamate(Cat. No.:CAS No. 353255-50-2)

benzyl N-(1,3-thiazol-2-yl)carbamate

Cat. No.: B427630
CAS No.: 353255-50-2
M. Wt: 234.28g/mol
InChI Key: QKWLYHRESAIPGB-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Moiety in Drug Discovery and Development

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure in medicinal chemistry. Its prevalence in a wide array of biologically active compounds underscores its importance. The aromatic nature of the thiazole ring allows for pi-stacking interactions with biological targets, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors, further enhancing binding affinity.

The thiazole nucleus is a component of numerous FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities. These include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The structural rigidity of the thiazole ring can also be advantageous in drug design, as it reduces the conformational flexibility of a molecule, potentially leading to higher binding affinity and selectivity for its target.

Role of the Carbamate (B1207046) Functional Group in Bioactive Compounds

The carbamate group (-NHC(=O)O-), an ester of carbamic acid, is another key functional group in medicinal chemistry, valued for its chemical stability and ability to modulate the physicochemical properties of a molecule. Carbamates are often used as isosteres for amide bonds in peptidomimetics, offering increased resistance to enzymatic degradation.

Overview of Benzyl (B1604629) N-(1,3-Thiazol-2-yl)carbamate as a Promising Chemical Entity

Benzyl N-(1,3-thiazol-2-yl)carbamate is a chemical compound that integrates the thiazole and carbamate functionalities. Its structure consists of a central thiazole ring, with a carbamate group attached at the 2-position. The carbamate's oxygen atom is further bonded to a benzyl group. ontosight.ai

Historical Context and Evolution of Thiazole-Containing Therapeutics

The history of thiazole in medicine is rich and dates back to the early 20th century with the discovery and structural elucidation of thiamine (B1217682) (Vitamin B1), which contains a thiazole ring. This discovery highlighted the essential role of this heterocycle in biological systems.

The subsequent development of the sulfonamide antibiotics in the 1930s and 1940s further solidified the importance of the thiazole moiety in drug development. Sulfathiazole, one of the early sulfa drugs, demonstrated the potential of synthetic thiazole-containing compounds to combat bacterial infections.

In the decades that followed, the thiazole ring was incorporated into a diverse range of therapeutic agents. The development of penicillin and its semi-synthetic derivatives, which feature a fused thiazolidine (B150603) ring (a reduced form of thiazole), revolutionized the treatment of bacterial infections. More recently, thiazole-containing compounds have been developed as anticancer agents, such as the taxane-stabilizing agent ixabepilone, and as antivirals, exemplified by the HIV protease inhibitor ritonavir. This historical progression illustrates the enduring utility of the thiazole scaffold in the quest for new and improved medicines.

Detailed Research Findings

While specific and extensive research on the biological activities of this compound is limited in publicly available literature, its synthesis and physicochemical properties are understood. A closely related analogue, benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, has been synthesized and characterized in detail, offering valuable insights into the properties of this class of compounds. mdpi.com

Synthesis and Physicochemical Properties

This compound can be synthesized through a standard chemical reaction. The process typically involves the reaction of 2-aminothiazole (B372263) with benzyl chloroformate in the presence of a base. ontosight.ai This method is a common and effective way to form carbamate esters.

The physicochemical properties of this compound are presented in the table below, based on available chemical database information. For comparative purposes, the experimentally determined properties of the closely related analogue, benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, are also included.

PropertyThis compoundBenzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate mdpi.com
Molecular FormulaC11H10N2O2SC13H14N2O3S
Molecular Weight234.28 g/mol278.33 g/mol
Melting PointNot reported115.8 °C
AppearanceNot reportedWhite solid

The structural characterization of benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate through Nuclear Magnetic Resonance (NMR) spectroscopy provides further insight into the chemical environment of the atoms within the thiazole-carbamate scaffold. mdpi.com

NucleusChemical Shift (ppm) for Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate mdpi.com
¹H NMR7.46–7.26 (m, 5H), 6.69 (t, J = 0.9 Hz, 1H), 5.24 (s, 2H), 3.80 (t, J = 6.7 Hz, 2H), 2.81 (td, J = 6.7, 0.9 Hz, 2H)
¹³C NMR160.02, 154.00, 148.75, 135.92, 128.17, 127.99, 127.82, 107.78, 67.21, 60.65, 34.02

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2S B427630 benzyl N-(1,3-thiazol-2-yl)carbamate CAS No. 353255-50-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

353255-50-2

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28g/mol

IUPAC Name

benzyl N-(1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C11H10N2O2S/c14-11(13-10-12-6-7-16-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13,14)

InChI Key

QKWLYHRESAIPGB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC=CS2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC=CS2

solubility

12.8 [ug/mL]

Origin of Product

United States

Pharmacological Spectrum and Therapeutic Potential of N 1,3 Thiazol 2 Yl Carbamate Analogues

Antimicrobial Activities

Analogues built upon the N-(1,3-thiazol-2-yl)carbamate framework have demonstrated a broad spectrum of antimicrobial activities. The amphiphilic nature of some thiazole (B1198619) derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their penetration into microbial cell membranes, contributing to their inhibitory effects. mdpi.com The versatility of this chemical scaffold has enabled the synthesis of compounds with significant potency against a variety of bacterial and fungal pathogens. iaea.orgresearchgate.net

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens

Derivatives of N-(1,3-thiazol-2-yl)carbamate and related thiazole-containing structures have shown notable efficacy against a wide array of both Gram-positive and Gram-negative bacteria. mdpi.com Studies have identified specific analogues with potent activity against clinically relevant pathogens. For instance, certain N-(thiazol-2-yl)benzenesulfonamide derivatives have displayed considerable antibacterial action, with an isopropyl-substituted variant exhibiting a low minimum inhibitory concentration (MIC) of 3.9 µg/mL against Staphylococcus aureus (Gram-positive) and Achromobacter xylosoxidans (Gram-negative). nih.gov Other research into related thiazole compounds has reported significant inhibitory impact against organisms such as Bacillus subtilis, Escherichia coli, and Pseudomonas fluorescens. mdpi.combiointerfaceresearch.com

Table 1: Antibacterial Activity of Selected Thiazole Analogues

Compound ClassBacterial StrainGram TypeActivity (MIC)Source
N-(thiazol-2-yl)benzenesulfonamide derivativeS. aureusPositive3.9 µg/mL nih.gov
N-(thiazol-2-yl)benzenesulfonamide derivativeA. xylosoxidansNegative3.9 µg/mL nih.gov
2,4-disubstituted 1,3-thiazole derivativeB. subtilisPositiveActive mdpi.com
2,4-disubstituted 1,3-thiazole derivativeE. coliNegativeActive mdpi.com
Acetamide (B32628) substituted thiazole derivativeB. subtilisPositivePotent Activity biointerfaceresearch.com

Antifungal Activities Against Various Fungal Strains

The therapeutic potential of the thiazole scaffold extends to significant antifungal properties. Various analogues have been evaluated against a range of pathogenic fungi, including multiple Candida species, which are common causes of opportunistic infections. jchemrev.com Research has highlighted (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives that exhibit very strong activity against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov Further studies have identified other thiazole compounds with potent effects against Cryptococcus neoformans and Trichophyton mentagrophytes, demonstrating MIC values as low as 8 µg/mL. researchgate.net This broad-spectrum antifungal action underscores the promise of N-(1,3-thiazol-2-yl)carbamate analogues as leads for developing new antimycotic agents. nih.gov

Table 2: Antifungal Activity of Selected Thiazole Analogues

Compound ClassFungal StrainActivity (MIC)Source
(2-(cyclopropylmethylidene)hydrazinyl)thiazoleCandida albicans (clinical isolates)0.008–7.81 µg/mL nih.gov
Substituted Thiazole Derivative (3h)Cryptococcus neoformans8 µg/mL researchgate.net
Substituted Thiazole Derivative (3h)Candida albicans8 µg/mL researchgate.net
Substituted Thiazole Derivative (3i)Cryptococcus neoformans8 µg/mL researchgate.net
Substituted Thiazole Derivative (3i)Trichophyton mentagrophytes16 µg/mL researchgate.net

Mechanistic Insights into Antimicrobial Action (e.g., Cell-Wall Biosynthesis Inhibition)

The mechanisms underlying the antimicrobial activity of N-(1,3-thiazol-2-yl)carbamate analogues are multifaceted and depend on their specific structural features. One proposed mechanism involves the disruption of microbial cell membrane integrity. mdpi.com The amphiphilic character of certain thiazole derivatives allows them to embed within the cell membrane, leading to cytoplasm leakage and subsequent cell death. mdpi.com Another key mechanism involves the inhibition of essential bacterial enzymes. For example, some thiazole-quinolinium derivatives have been found to target the FtsZ protein, a crucial component of the bacterial cell division machinery. rsc.org By stimulating FtsZ polymerization, these compounds disrupt the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to an elongated cell morphology and inhibition of division. rsc.org Other studies suggest that some thiazole derivatives may act by inhibiting DNA gyrase, an enzyme vital for bacterial DNA replication. jchemrev.comnih.gov

Anticancer and Antitumor Activities

The thiazole nucleus is a prominent pharmacophore in the design of anticancer agents, and N-(1,3-thiazol-2-yl)carbamate analogues have been extensively investigated for their potential in oncology. semanticscholar.org These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines and interfere with signaling pathways critical for tumor progression. researchgate.netnih.gov

Inhibition of Cancer Cell Proliferation in Specific Cell Lines

Analogues incorporating the benzyl (B1604629) N-(1,3-thiazol-2-yl) structure have shown significant antiproliferative activity across a diverse panel of human cancer cell lines. Research on N-[5-(substituted-benzyl)-1,3-thiazol-2-yl] derivatives has revealed potent cytotoxic and cytostatic effects. One such compound demonstrated a mean growth percent (GPmean) of 41.92% in the National Cancer Institute's (NCI) 60-cell line screen and exhibited particularly strong cytotoxic effects against specific cell lines, including LOX IMVI melanoma (GP = -53.09%) and CAKI-1 renal cancer (GP = -53.18%). semanticscholar.org Further studies on carbazole-thiazole hybrids identified compounds with exceptionally low IC50 values against hepatocellular carcinoma (HepG-2, 0.0304 µM), breast cancer (MCF-7, 0.058 µM), and colon carcinoma (HCT-116, 0.047 µM). researchgate.net

Table 3: Antiproliferative Activity of Selected Thiazole Analogues

Compound ClassCell LineCancer TypeActivity MetricValueSource
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl] derivativeLOX IMVIMelanomaGrowth Percent-53.09% semanticscholar.org
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl] derivativeCAKI-1Renal CancerGrowth Percent-53.18% semanticscholar.org
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl] derivativeSRLeukemiaGI501.77 µM semanticscholar.org
Carbazole-Thiazole Hybrid (3b)HepG-2Hepatocellular CarcinomaIC500.0304 µM researchgate.net
Carbazole-Thiazole Hybrid (3b)MCF-7Breast CancerIC500.058 µM researchgate.net
Carbazole-Thiazole Hybrid (3b)HCT-116Colon CarcinomaIC500.047 µM researchgate.net
N-(4-(4-Chlorophenyl)-Thiazol-2-yl)Acetamide (4)MCF-7Breast CancerIC505.73 µM mdpi.com
N-(4-(4-Chlorophenyl)-Thiazol-2-yl)Acetamide (4)MDA-MB-231Breast CancerIC5012.15 µM mdpi.com

Targeting Specific Kinases and Enzymes (e.g., Src Kinase, EGFR, HER2 Kinase)

A primary mechanism for the anticancer activity of N-(1,3-thiazol-2-yl)carbamate analogues is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Specific thiazole-based compounds have been designed as potent inhibitors of several key oncogenic kinases.

Src Kinase: Research into thiazolyl N-benzyl-substituted acetamide derivatives, structurally related to the carbamates, identified compounds with significant c-Src kinase inhibitory activity. An unsubstituted N-benzyl derivative demonstrated growth inhibition (GI50) values of 1.34 µM and 2.30 µM in different c-Src transformed cell lines, establishing the thiazole scaffold as a viable backbone for Src inhibitors. consensus.appchapman.edu

EGFR and HER2 Kinase: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are critical targets in cancer therapy. Numerous studies have successfully developed thiazole-containing molecules as dual inhibitors of EGFR and HER2. For instance, a series of thiazolyl-pyrazoline derivatives were synthesized, with the most active compounds showing potent dual inhibition, with IC50 values against EGFR and HER2 as low as 0.005 µM and 0.022 µM, respectively. nih.gov Similarly, another study on imidazo[2,1-b]thiazole (B1210989) derivatives identified compounds that were potent dual EGFR/HER2 kinase inhibitors, with IC50 values of 0.122 µM (EGFR) and 0.078 µM (HER2) for the lead compound. nih.gov These findings confirm that the thiazole core is a highly effective scaffold for targeting these key receptor tyrosine kinases. researchgate.netresearchgate.netacs.org

Impact on Tumor Glycolysis Pathways (e.g., hLDHA Inhibition)

Cancer cells exhibit a unique metabolic phenotype characterized by a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic shift is crucial for tumor growth and survival, making the enzymes of the glycolytic pathway attractive targets for anticancer therapies. One such key enzyme is human lactate (B86563) dehydrogenase A (hLDHA), which catalyzes the conversion of pyruvate (B1213749) to lactate, the final step in aerobic glycolysis. Inhibition of hLDHA can disrupt the metabolic balance of cancer cells, leading to reduced proliferation and tumor growth. nih.gov

Table 1: Thiazole Analogues with Lactate Dehydrogenase (LDH) Inhibitory Activity
Compound ClassBiological TargetTherapeutic ImplicationReference
1-H-Pyrazol-1-yl-thiazolesLactate Dehydrogenase (LDH)Potential as anticancer agents by disrupting tumor glycolysis. nih.gov

Antiparasitic Activities

Neglected tropical diseases, caused by a variety of protozoan and helminthic parasites, continue to pose a significant global health burden. The limitations of current therapies, including toxicity and emerging resistance, necessitate the discovery of new antiparasitic agents. nih.gov Thiazole-containing compounds have emerged as a promising class of molecules with significant antiparasitic potential. mdpi.com

Efficacy Against Protozoan and Helminthic Parasites

Analogues of N-(1,3-thiazol-2-yl)carbamate have demonstrated notable activity against a range of protozoan parasites. For instance, various 1,3-thiazole and 4-thiazolidinone (B1220212) derivatives have been synthesized and evaluated for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania species, which cause leishmaniasis. mdpi.com Several of these compounds have shown greater potency than the standard drug, benznidazole (B1666585). mdpi.com

Specifically, 1,3-thiazole-4-carboxylate derivatives and their N-benzylated analogues have exhibited significant activity against intracellular amastigote forms of T. cruzi, as well as promastigote and intracellular amastigote forms of L. infantum and L. amazonensis. mdpi.com Furthermore, naphthyl-thiazole derivatives have shown cytotoxic potential against L. amazonensis and T. cruzi, and have also demonstrated growth inhibition of Plasmodium falciparum, the parasite responsible for malaria. unl.pt While extensive data on the efficacy against helminthic parasites for this specific class of compounds is not as readily available, the broad-spectrum activity of thiazole derivatives suggests potential in this area as well.

Evaluation in In Vitro and In Vivo Parasite Models

The antiparasitic activity of N-(1,3-thiazol-2-yl)carbamate analogues has been primarily assessed through in vitro models. These studies typically involve exposing parasite cultures to varying concentrations of the compounds to determine their half-maximal inhibitory concentration (IC₅₀). For example, a series of 1,3-thiazole-4-carboxylate derivatives were tested against T. cruzi, with one compound showing an IC₅₀ of 3.90 µM, which was more potent than benznidazole (IC₅₀ = 4.82 µM). mdpi.com Similarly, 4-thiazolidinone derivatives have been evaluated against T. cruzi trypomastigotes, with one compound exhibiting an IC₅₀ of 0.84 µM. mdpi.com

In another study, naphthyl-thiazole derivatives were evaluated against the amastigote forms of L. amazonensis and T. cruzi, with several compounds showing promising inhibitory potential. unl.pt The in vitro antimalarial activity of these thiazoles was also confirmed against P. falciparum. unl.pt While in vitro data is crucial for initial screening, the translation of these findings to in vivo models remains a challenge, partly due to a lack of investment and representative experimental models. nih.gov However, some studies have progressed to in vivo assessments. For instance, a benzimidazole-carbamate, a related heterocyclic carbamate (B1207046), demonstrated substantial efficacy when applied topically to rats infested with Amblyomma americanum nymphs, highlighting the potential of this chemical class in whole-organism models. nih.gov

Table 2: In Vitro Antiparasitic Activity of Thiazole Analogues
Compound ClassParasiteIC₅₀ (µM)Reference
1,3-Thiazole-4-carboxylate derivativeTrypanosoma cruzi (intracellular amastigotes)3.90 mdpi.com
4-Thiazolidinone derivativeTrypanosoma cruzi (trypomastigotes)0.84 mdpi.com

Enzyme Inhibition Studies

The thiazole ring is a versatile scaffold that can be incorporated into molecules designed to inhibit specific enzymes involved in various pathological processes. Analogues of N-(1,3-thiazol-2-yl)carbamate have been investigated for their inhibitory activity against carbonic anhydrases and viral proteases.

Carbonic Anhydrase Inhibitory Activity

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in numerous physiological processes. nih.gov The inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. bohrium.com While direct studies on benzyl N-(1,3-thiazol-2-yl)carbamate as a CA inhibitor are not prominent, the broader class of thiazole-containing compounds has been explored for this activity.

For instance, a series of 2-substituted-thiazol-4-yl-methyl scaffolds were used to prepare sulfamide (B24259) and sulfamate (B1201201) derivatives that were effective inhibitors of CA II and CA IV. drugbank.com Another study synthesized a small library of substituted cyclic guanidine (B92328) incorporated benzothiazole-6-sulphonamides and found that they exhibited inhibitory activity against human carbonic anhydrase isoforms hCA I, II, and VII. nih.gov The inhibitory potency of such compounds is often dependent on the electronic properties of the sulfonamide group, which can be influenced by substituents on the heterocyclic ring. nih.gov These findings underscore the potential of the thiazole nucleus as a component of novel carbonic anhydrase inhibitors.

SARS-CoV-2 Main Protease Inhibition

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for the development of antiviral drugs. mdpi.com In the search for effective inhibitors, researchers have designed and synthesized various compounds that can block the activity of this enzyme. Thiazole-based derivatives have emerged as a promising class of SARS-CoV-2 Mpro inhibitors. nih.gov

In a relevant study, new analogues of the antiparasitic drug nitazoxanide, which contains a thiazole ring, were designed and evaluated for their inhibitory activity against the main protease of SARS-CoV-2. nih.govresearchgate.net Specifically, a series of N-(substituted-thiazol-2-yl)cinnamamide analogues were synthesized. Several of these compounds demonstrated significant inhibitory activity, with the most active compounds exhibiting IC₅₀ values in the micromolar range. nih.govresearchgate.net For example, compounds with N-(substituted-thiazol-2-yl)cinnamamide structures showed IC₅₀ values of 22.61 µM, 14.7 µM, and 21.99 µM against the viral protease. nih.govresearchgate.net Molecular modeling studies indicated that these compounds bind to the active site of the protease through hydrogen bonds and arene-arene interactions with key amino acid residues such as Gln189, Glu166, and His41. nih.govresearchgate.net This research highlights the potential of the N-(1,3-thiazol-2-yl) scaffold as a basis for the development of novel inhibitors against SARS-CoV-2.

Table 3: SARS-CoV-2 Main Protease Inhibitory Activity of N-(substituted-thiazol-2-yl)cinnamamide Analogues
CompoundIC₅₀ (µM)Reference
N-(substituted-thiazol-2-yl)cinnamamide analog 1922.61 nih.govresearchgate.net
N-(substituted-thiazol-2-yl)cinnamamide analog 2014.7 nih.govresearchgate.net
N-(substituted-thiazol-2-yl)cinnamamide analog 2121.99 nih.govresearchgate.net

Other Relevant Enzyme Targets

While much of the research on N-(1,3-thiazol-2-yl)carbamate analogues has centered on specific enzyme classes, the broader enzymatic inhibitory potential of this chemical scaffold remains an active area of exploration. The inherent structural features of these molecules, namely the thiazole ring and the carbamate linkage, suggest the possibility of interactions with a diverse range of enzymatic targets. ontosight.ai The thiazole ring is a well-established pharmacophore known for its ability to engage in various biological interactions. mdpi.comresearchgate.net The carbamate moiety can act as an inhibitor for certain enzymes. ontosight.ai

The lipophilicity introduced by groups like the benzyl group can also influence the pharmacokinetic properties of these compounds, potentially facilitating their access to a wider array of biological targets. ontosight.ai The versatility of the thiazole ring, with its capacity for aromatic stacking, hydrogen bonding, and dipole-dipole interactions, makes it a promiscuous binder to many enzyme active sites. researchgate.net Consequently, enzymes such as kinases, proteases, and various synthases could be potential targets for this class of compounds. The specific substitutions on the thiazole and carbamate components would ultimately determine the selectivity and potency of these interactions, opening avenues for the development of novel therapeutics with unique mechanisms of action.

Anti-inflammatory Properties

The N-(1,3-thiazol-2-yl)carbamate scaffold has been identified as a promising framework for the development of new anti-inflammatory agents. ontosight.ai Inflammation is a complex biological response implicated in a wide range of diseases, and the ability to modulate inflammatory pathways is a key therapeutic strategy.

Derivatives of N-(1,3-thiazol-2-yl)carbamate have shown the ability to modulate key inflammatory pathways. Research suggests that these compounds can interfere with the production of pro-inflammatory mediators. nih.govnih.gov One of the primary mechanisms of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. The structural features of thiazole-containing compounds make them suitable candidates for interacting with the active sites of COX enzymes.

Furthermore, these compounds may influence other inflammatory signaling cascades, such as those involving cytokines and chemokines. By attenuating the production and activity of these pro-inflammatory molecules, N-(1,3-thiazol-2-yl)carbamate analogues can exert a broad anti-inflammatory effect.

The frequent co-occurrence of inflammation and microbial infections has driven the development of dual-action therapeutic agents. The N-(1,3-thiazol-2-yl)carbamate structure is particularly amenable to this approach, as the thiazole nucleus itself is known to possess antimicrobial properties. researchgate.netarkat-usa.org

The design of these dual-function agents often employs a molecular hybridization strategy, which involves incorporating pharmacophores responsible for both anti-inflammatory and antimicrobial activities into a single molecule. nih.gov For example, combining the thiazole ring with other known antimicrobial moieties can lead to synergistic effects.

Key design principles for these hybrid molecules include:

Pharmacophore Integration: Strategic placement of both the anti-inflammatory and antimicrobial components to ensure that neither function is sterically hindered.

Linker Chemistry: The choice of a suitable linker to connect the two pharmacophores is crucial for maintaining optimal activity.

Physicochemical Properties: Tailoring the lipophilicity and solubility of the final compound to ensure good bioavailability and target engagement.

This approach has led to the development of novel compounds with broad-spectrum activity against both inflammatory processes and microbial pathogens. researchgate.net

Central Nervous System (CNS) Activities

The ability of small molecules to penetrate the blood-brain barrier and interact with targets in the central nervous system is a critical aspect of neuropharmacology. The N-(1,3-thiazol-2-yl)carbamate scaffold has demonstrated potential in this area, with studies indicating possible anticonvulsant and neuroprotective effects.

Several studies have highlighted the anticonvulsant potential of thiazole derivatives. nih.govresearchgate.net The mechanism of action is often attributed to the modulation of ion channels and neurotransmitter systems that are crucial in regulating neuronal excitability. For instance, some thiazole-containing compounds have been found to interact with voltage-gated sodium channels, which play a key role in the generation and propagation of action potentials. By stabilizing the inactive state of these channels, these compounds can reduce excessive neuronal firing.

Additionally, potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at GABA-A receptors is another proposed mechanism. nih.gov Enhancing GABAergic neurotransmission leads to a dampening of neuronal activity, thereby increasing the seizure threshold.

Table 1: Preclinical Anticonvulsant Activity of Selected Thiazole Derivatives

Derivative Animal Model Anticonvulsant Test Efficacy (ED₅₀ in mg/kg) Reference
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentanamide Mouse Isoniazid-induced seizures 126.8 nih.gov
2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamide Albino mice Induced convulsion >50% activity at 30 mg/kg nih.gov

ED₅₀ represents the dose effective in 50% of the tested population. MES: Maximal Electroshock; PTZ: Pentylenetetrazole.

Beyond their anticonvulsant properties, certain N-(1,3-thiazol-2-yl)carbamate derivatives have shown promise as neuroprotective agents. researchgate.net Neuroprotection involves the preservation of neuronal structure and function in the face of insults such as oxidative stress, excitotoxicity, and inflammation. Thiazolidine (B150603) derivatives, which share a structural relationship with thiazoles, have been shown to attenuate memory impairment and neuroinflammation. jelsciences.com

The neuroprotective mechanisms of these compounds are likely multifaceted. They may involve the scavenging of reactive oxygen species (ROS), thereby reducing oxidative damage to neurons. Additionally, they can modulate inflammatory pathways within the CNS, which are known to contribute to neuronal injury in various neurodegenerative conditions. nih.gov Some thiazole-carboxamide derivatives have been identified as negative allosteric modulators of AMPA receptors, which could be beneficial in conditions associated with excessive excitatory neurotransmission. mdpi.com

Mechanisms of Action

Biochemical and Molecular Targets

The thiazole (B1198619) and carbamate (B1207046) moieties are pivotal to the compound's ability to interact with various biological targets. The thiazole ring, a rigid and planar structure with distinct electronic properties, facilitates favorable interactions with biological molecules. mdpi.com Its aromatic nature and hydrogen-bonding potential are key to molecular recognition and binding. mdpi.comresearchgate.net

Research into thiazole-containing compounds has identified them as potent inhibitors of several enzyme classes.

Kinases: Thiazole derivatives have been investigated as inhibitors of Protein Kinase B (PKB), a crucial enzyme in cell signaling pathways that regulate growth and survival. google.com The structural motif of N-benzyl-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide, which shares the core 1,3-thiazole ring, is recognized as a key element for kinase inhibition. evitachem.com

Proteases: Analogs of the thiazole structure have demonstrated inhibitory activity against proteases such as cathepsins B and K. For instance, N-butylcarboxamide derivatives have shown measurable inhibition of cathepsin K, while N-(2-picolyl)carboxamide variants have been effective against cathepsin B. researchgate.net

Hydrolases: The carbamate ester linkage is susceptible to hydrolysis by enzymes like carboxylesterases. nih.gov Studies on the degradation of phthalate (B1215562) esters, which also contain ester bonds, have identified specific hydrolases and esterases (encoded by genes like lip, aes, ybfF, estA, and yvaK) that catalyze the breakdown of these compounds. nih.gov This suggests that the stability and metabolism of benzyl (B1604629) N-(1,3-thiazol-2-yl)carbamate in biological systems are likely mediated by such enzymes. nih.govnih.gov

A significant mechanism of action for this class of compounds is the disruption of bacterial cell wall formation. A new class of inhibitors targeting bacterial cell wall biosynthesis has been described which specifically contains an N-(2-thiazolyl) carbamate moiety. researchgate.net Further studies have confirmed that phenyl thiazolyl urea (B33335) and carbamate derivatives are novel inhibitors of this essential microbial process. frontiersin.org This interference with the synthesis of peptidoglycan or other crucial wall components compromises the structural integrity of the bacterial cell, leading to cell lysis and death. youtube.com

While not a benzimidazole (B57391) itself, the carbamate portion of benzyl N-(1,3-thiazol-2-yl)carbamate is a feature shared with a well-studied class of microtubule inhibitors. Benzimidazole carbamates, such as carbendazim (B180503) (MBC), are known to disrupt microtubule dynamics by binding to β-tubulin. nih.govresearchgate.net This interaction inhibits the polymerization of tubulin dimers into microtubules, which are essential for mitosis, intracellular transport, and cell structure. biologists.comresearchgate.net The primary effect is the inhibition of microtubule formation rather than the breakdown of existing, stable microtubules. biologists.comnih.gov This disruption of the mitotic spindle leads to cell-cycle arrest and subsequent cell death. researchgate.net

Table 1: Effects of Related Benzimidazole Carbamates on Microtubule Dynamics

Compound Target Mechanism Cellular Outcome
Carbendazim (MBC) β-tubulin Inhibits polymerization of tubulin dimers researchgate.netresearchgate.net Disruption of microtubule assembly, cell-cycle arrest, cell death researchgate.net
Benomyl (active agent is MBC) β-tubulin Disrupts microtubule function biologists.com Inhibition of nuclear division biologists.com

Hydrolytic Stability and Degradation Pathways of N-Thiazolylcarbamate Esters

The chemical stability of N-thiazolylcarbamate esters is a critical factor in their mechanism of action and persistence. Carbamates are known to be relatively labile and can undergo hydrolysis in both acidic and basic conditions. researchgate.net

The mechanism of hydrolysis in basic (OH-) solutions has been shown to differ based on the substitution at the carbamate nitrogen. researchgate.net

Secondary Carbamates: These compounds, which have an acidic hydrogen on the nitrogen, typically react via an E1cB (Elimination Unimolecular conjugate Base) mechanism. This involves the formation of an isocyanate intermediate. researchgate.net

Tertiary Carbamates: Lacking an acidic nitrogen hydrogen, these analogs tend to hydrolyze through a BAc2 (Base-catalyzed Acyl-Oxygen cleavage) mechanism. researchgate.net

The degradation of esters is also influenced by their chemical structure. Steric hindrance around the carbonyl group can significantly enhance hydrolytic stability by physically blocking the approach of water or hydrolytic enzymes. lubesngreases.com The degradation pathway for esters in biological systems often begins with hydrolysis, which removes the side chains and is a critical step in detoxification and further metabolism. nih.govnih.gov

Induction of Apoptosis in Cancer Cells

The anticancer potential of thiazole derivatives is linked to their ability to induce programmed cell death, or apoptosis. evitachem.com While direct studies on this compound are limited, the mechanisms of related compounds provide strong indications of this capability. The disruption of microtubule dynamics by carbamate-containing compounds is a potent trigger for apoptosis. researchgate.net By causing cell-cycle arrest, typically during mitosis, these agents activate internal cellular pathways that lead to controlled cell death, a hallmark of effective chemotherapy. evitachem.comresearchgate.net

Ligand-Receptor Interactions and Binding Affinity

The interaction of this compound with its biological targets is governed by its distinct structural features. The thiazole ring is considered a "privileged structure" in medicinal chemistry, facilitating strong binding to receptors and enzymes. mdpi.com

Crystal structure analyses of similar molecules, such as phenyl N-(1,3-thiazol-2-yl)carbamate, reveal the importance of non-covalent interactions. Intermolecular hydrogen bonds (N-H···N) and other weak interactions (C-H···O, π–π stacking) create a stable, two-dimensional network in the crystalline state, indicating a high potential for forming strong and specific interactions within a receptor's binding pocket. nih.gov

Furthermore, N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor family. semanticscholar.org These compounds act as negative allosteric modulators, meaning they bind to a site on the receptor that is different from the main agonist binding site. This binding event, likely targeting the transmembrane or intracellular domains, changes the receptor's conformation and reduces its activity. semanticscholar.org

Table 2: Summary of Ligand-Receptor Interactions

Ligand Class Receptor/Target Interaction Type Binding Characteristics
N-(thiazol-2-yl)-benzamide analogs Zinc-Activated Channel (ZAC) Negative Allosteric Modulation semanticscholar.org Targets transmembrane/intracellular domains; state-dependent inhibition semanticscholar.org
Benzimidazole Carbamates β-tubulin Direct Binding nih.gov Binds to the tubulin subunit, preventing its polymerization biologists.comresearchgate.net

Table of Mentioned Compounds

Compound Name
2-amino-benzimidazole
2-Aminothiazole (B372263)
Benomyl
This compound
Carbendazim (MBC)
Dasatinib (B193332)
N-(2-picolyl)carboxamide
N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB)
N-(thiazol-2-yl)-benzamide
N-benzyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
N-butylcarboxamide
Phenyl N-(1,3-thiazol-2-yl)carbamate

Structure Activity Relationship Sar Analyses

Impact of Substitutions on the Thiazole (B1198619) Ring on Biological Activities

The thiazole ring is a cornerstone of the molecule's structure, valued in medicinal chemistry for its rigid planarity, electronic characteristics, and potential for hydrogen bonding, which all promote favorable interactions with biological targets. mdpi.comresearchgate.netscilit.com The aromaticity of the thiazole ring, resulting from the delocalization of pi (π) electrons, creates multiple reactive sites suitable for various chemical interactions. researchgate.net Altering the substituents on this ring can profoundly affect the compound's biological activity through electronic and steric effects.

The electronic properties of substituents on the thiazole ring are a key determinant of biological activity. The introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the ring system, thereby influencing its interaction with target proteins.

For instance, in related thiazole-based compounds, the presence of electron-withdrawing groups, such as a nitro group (NO2), or electron-donating groups, like a methoxy (B1213986) group (OMe), on a phenyl ring attached to the thiazole moiety has been found to be beneficial for antifungal activity. nih.gov In a series of 2,4-disubstituted thiazole derivatives, compounds featuring these groups exhibited notable activity against C. albicans and Aspergillus niger. nih.gov Similarly, for antimalarial activity in other thiazole derivatives, an electron-withdrawing group on an attached phenyl ring was found to be necessary for improved efficacy. globalresearchonline.net

These findings suggest that the electronic landscape of the thiazole ring and its immediate chemical environment is a critical factor for tuning the biological activity of benzyl (B1604629) N-(1,3-thiazol-2-yl)carbamate analogues.

The size and spatial arrangement of substituents on the thiazole ring can significantly impact a compound's ability to bind to its target. Bulky substituents can cause steric hindrance, preventing the optimal orientation of the molecule within a binding pocket.

SAR studies on related thiazole derivatives have shown that the size of the substituent at the 4-position of the ring affects activity. While substituents larger than a methyl group are tolerated, lipophilic groups tend to yield better results. nih.gov Conversely, introducing a bulky tert-butyl group on the thiazole ring in certain series has led to a decrease in activity against specific bacterial strains, indicating a potential steric clash. mdpi.com In another example, the introduction of a hydroxyethyl (B10761427) side chain at the 4-position of the thiazole ring provides a point for further chemical modification, with this substructure being present in several clinically important drugs. mdpi.com The flexibility and potential for hydrogen bonding of such a group can be advantageous over a sterically demanding substituent.

Table 1: Impact of Thiazole Ring Substituents on Biological Activity

Position on Thiazole RingSubstituent TypeObserved Effect on ActivityReference
Position 4Lipophilic groups (larger than methyl)Improved biological activity nih.gov
Position 4Hydroxyethyl side chainProvides a handle for further modifications; present in clinically important drugs mdpi.com
Position 4Bulky tert-butyl groupCan lead to a decrease in activity due to steric hindrance mdpi.com
Attached Phenyl RingElectron-withdrawing groups (e.g., -NO2)Beneficial for antifungal and antimalarial activity in related series nih.govglobalresearchonline.net
Attached Phenyl RingElectron-donating groups (e.g., -OMe)Beneficial for antifungal activity in related series nih.gov

Role of the Benzyl Moiety in Modulating Pharmacological Effects

The benzyl group, part of the benzyloxycarbonyl (Cbz) protecting group, is not merely a passive component. Its aromatic ring and flexible linker contribute significantly to the molecule's pharmacological properties. In studies of related 1,3-thiazole derivatives, a flexible benzyl-type substituent was found to be preferable for selectivity towards certain enzymes like butyrylcholinesterase (BChE). academie-sciences.fr

The benzyl moiety can engage in various non-covalent interactions, including hydrophobic and C-H···π interactions. researchgate.net These interactions help to anchor the molecule in the binding site of a target protein. researchgate.net The benzyloxycarbonyl group itself is a well-established feature in medicinal chemistry that can influence target interactions. mdpi.com In the design of anti-inflammatory agents based on a 4-benzyl-1,3-thiazole scaffold, the benzyl group was a key component derived from a lead molecule, highlighting its importance for biological activity. nih.gov

Importance of the Carbamate (B1207046) Linkage for Target Interaction and Potency

The carbamate linkage (-NH-C(=O)-O-) is a critical structural feature that connects the thiazole core to the benzyl moiety. It serves as a hydrogen bond donor (N-H) and acceptor (C=O), enabling crucial interactions with amino acid residues in a protein's active site. researchgate.net The presence of a carbamate group has been identified as a key feature for the activity of some thiazole-containing compounds. nih.gov

In a study of benzyl carbamate itself, the molecule was found to form layers of hydrogen-bonded molecules, with N-H···O interactions being prominent. researchgate.net This hydrogen-bonding capability is essential for molecular recognition and binding affinity. The carbamate group's planarity and dipole moment are comparable to that of a peptide bond, allowing it to act as a stable mimic in various biological contexts. nih.gov In the development of anti-inflammatory 4-benzyl-1,3-thiazole derivatives, a carbalkoxy amino side chain (-NH-(C=O)O-R) at the second position of the thiazole ring, which contains the carbamate linkage, resulted in the most potent compound in the series. nih.gov This underscores the importance of the carbamate linker for achieving high potency.

Bioisosteric Replacements and Their Effects on SAR

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the properties of a lead compound by exchanging an atom or group with another that has similar physical or chemical properties. cambridgemedchemconsulting.com In the context of benzyl N-(1,3-thiazol-2-yl)carbamate, bioisosteric modifications of the carbamate linkage or the thiazole ring can lead to analogues with altered activity, selectivity, or metabolic stability.

The carbamate linkage is structurally related to amide and urea (B33335) functionalities. Replacing the carbamate with a urea (-NH-C(=O)-NH-) or a thiourea (B124793) (-NH-C(=S)-NH-) group is a common bioisosteric strategy. For example, in a series of benzothiazole (B30560) derivatives, replacing an amide with a urea moiety was well-tolerated and resulted in compounds with potent antiproliferative activities. mdpi.com In another study on antitrypanosomal agents, a urea analogue of a thiazole derivative was the most potent and selective compound identified. nih.gov

Table 2: Potential Bioisosteric Replacements and Their Rationale

Original GroupBioisosteric ReplacementRationale for ReplacementReference
Carbamate (-NHCOO-)Urea (-NHCONH-)Similar hydrogen bonding pattern, can alter potency and selectivity. mdpi.comnih.gov
Carbamate (-NHCOO-)Thiourea (-NHCSNH-)Alters electronic properties and hydrogen bonding strength. mdpi.com
Carbamate (-NHCOO-)1,2,3-TriazoleMimics the trans amide bond, offering greater metabolic stability. nih.gov
Thiazole RingOxadiazole RingBased on the bioisosterism of sulfur and oxygen; can alter metabolic profile and hydrogen bonding. mdpi.com
Thiazole RingPyrazole or Imidazole RingMaintains a five-membered aromatic heterocyclic core but alters heteroatom positions and electronic properties. nih.gov

Pharmacophore Modeling and Identification of Key Structural Features for Activity

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. For a molecule like this compound, a pharmacophore model would likely highlight several key features.

Based on its structure, a typical pharmacophore model would include:

A hydrogen bond acceptor: The carbonyl oxygen of the carbamate group. researchgate.netsemanticscholar.org

A hydrogen bond donor: The N-H group of the carbamate linkage. researchgate.net

An aromatic ring feature: The benzyl group's phenyl ring. semanticscholar.org

A hydrophobic feature: The benzyl group and potentially parts of the thiazole ring. semanticscholar.org

Heterocyclic features: The thiazole ring itself, which can engage in specific interactions. mdpi.com

A study on the design of anti-inflammatory 4-benzyl-1,3-thiazole derivatives led to the development of a novel three-point pharmacophore. nih.gov This model emerged from a lead-based drug design strategy and emphasized the importance of the substitution at the second position of the thiazole scaffold. nih.gov Validated pharmacophore models can explain the interactions of inhibitors at an active site and can be used to screen for new, potentially more potent compounds by identifying molecules that match the key structural features. semanticscholar.org

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method provides insights into the binding affinity and interaction patterns between a ligand and its target protein.

Prediction of Binding Modes with Target Proteins (e.g., DprE1, SARS-CoV-2 Mpro)

While specific docking studies for benzyl (B1604629) N-(1,3-thiazol-2-yl)carbamate are not extensively detailed in the available literature, research on analogous compounds provides a strong indication of its potential binding modes with key therapeutic targets.

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-oxidase): DprE1 is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a prime target for anti-tuberculosis drugs. nih.gov Studies on benzothiazinone (BTZ) analogs, which share structural similarities with thiazole (B1198619) derivatives, reveal potent inhibitory activity. Covalent docking computations have shown that these analogs can form irreversible covalent bonds with the cysteine residue (CYS387) within the DprE1 active site. plos.org For instance, certain BTZ analogs have demonstrated high binding affinity with docking scores reaching -14.7 kcal/mol. plos.orgnih.gov

SARS-CoV-2 Mpro (Main Protease): The main protease of SARS-CoV-2 is essential for viral replication, positioning it as a key target for antiviral inhibitors. nih.gov Molecular docking of various thiazole-based derivatives has been explored. For example, N-(substituted-thiazol-2-yl)cinnamamide analogs have shown significant binding interactions with Mpro. nih.govnih.gov Similarly, derivatives of masitinib, which contains an aminothiazole ring, are noted to interact with the catalytic His41 residue through π–π stacking. uchicago.edu Docking simulations of other thiazole-clubbed pyridine (B92270) scaffolds have reported binding energies as strong as -8.6 kcal/mol against Mpro (PDB ID: 6LU7). mdpi.com

Elucidation of Ligand-Receptor Interactions

The stability and specificity of a ligand's binding are determined by a network of interactions with amino acid residues in the target's active site.

Interactions with DprE1: For BTZ analogs targeting DprE1, interactions are characterized by hydrogen bonds with key residues. For example, one potent analog forms hydrogen bonds with THR118, HIS132, and LYS418, contributing to its strong binding affinity. plos.orgnih.gov These interactions are crucial for stabilizing the ligand within the enzyme's active site.

Interactions with SARS-CoV-2 Mpro: Thiazole derivatives exhibit a range of interactions with Mpro. Key interactions for N-(substituted-thiazol-2-yl)cinnamamide analogs include hydrogen bonds with Gln189 and Glu166, and an arene-arene interaction between the thiazole moiety and His41. nih.govnih.gov Other hydrophobic interactions with residues like Met49, Met165, and Asn142 further anchor the ligand. nih.gov The aminothiazole ring of masitinib derivatives also forms highly stable H-bond interactions, particularly with His163, which serves as a critical anchoring point. uchicago.edu

Analog ClassTarget ProteinKey Interacting ResiduesInteraction TypeSource
Benzothiazinone AnalogsDprE1CYS387, THR118, HIS132, LYS418Covalent Bonding, Hydrogen Bonding plos.orgnih.gov
N-(thiazol-2-yl)cinnamamidesSARS-CoV-2 MproHis41, Glu166, Gln189, Asn142Arene-Arene, Hydrogen Bonding, Hydrophobic nih.govnih.gov
Thiazole-Pyridine HybridsSARS-CoV-2 MproMET17, GLN19, GLY71, LYS97Hydrogen Bonding, Hydrophobic, Electrostatic mdpi.com
Masitinib DerivativesSARS-CoV-2 MproHis41, His163π–π Stacking, Hydrogen Bonding uchicago.edu

Molecular Dynamics Simulations to Understand Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, assessing its stability over time. nih.gov These simulations confirm the findings of molecular docking and offer deeper insights into the conformational behavior of the complex. nih.gov By analyzing metrics such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), researchers can determine if the ligand remains stably bound within the active site. rsc.orgnih.gov

Studies on various thiazole derivatives have employed MD simulations to validate their binding stability. For instance, simulations of benzothiazinone analogs complexed with DprE1 demonstrated great stability throughout 100 ns simulations. nih.gov Similarly, MD simulations of thiazole-chalcone hybrids targeting DNA gyrase B confirmed stable binding, supported by consistent RMSD, RMSF, and Radius of Gyration (RoG) values. researchgate.net These studies collectively indicate that the thiazole scaffold can serve as a stable anchor for inhibitors within their respective binding pockets. rsc.orgnih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.net DFT allows for the calculation of parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. nih.govresearchgate.net

DFT studies on thiazole-based hydrazones have been used to explore their electronic and structural properties. nih.govresearchgate.net Such analyses help in understanding the structure-property relationships and predicting the reactivity of these compounds. nih.gov For example, a smaller HOMO-LUMO gap suggests higher reactivity and potential for charge transfer within the molecule. nih.gov These calculations provide a theoretical foundation for understanding the molecule's behavior and for designing derivatives with optimized electronic characteristics. researchgate.netjnsam.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction is a time- and cost-effective method to assess these properties. mdpi.com This involves predicting a compound's absorption, distribution, metabolism, and excretion profiles, as well as its potential toxicity.

Drug-likeness is often evaluated using criteria such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. orientjchem.orgtandfonline.com Numerous studies on thiazole derivatives have shown that they generally exhibit favorable ADME profiles and comply with Lipinski's rule, indicating good potential for oral bioavailability. rsc.orgnih.govtandfonline.com Web-based tools like SwissADME and admetSAR are commonly used to compute these pharmacokinetic and toxicological descriptors. mdpi.comresearchgate.net

Compound ClassADME Prediction FindingsDrug-Likeness RulesSource
Thiazole-Schiff Base DerivativesValidated oral bioavailability.Satisfied Lipinski's Rule of Five. nih.gov
N-(thiazol-2-yl)cinnamamidesPredicted favorable ADMET data.Compliant with Lipinski's Rule of Five. nih.govnih.gov
Thiazolo/Imidazo Fused HeterocyclesGood gastrointestinal absorption and safe toxicity profile predicted.Generally compliant. nih.gov
General Thiazole DerivativesFavorable pharmacological behaviors indicated.Compatible with Lipinski's rule. tandfonline.com

Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) Analysis

Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are metrics used in drug design to assess the quality of compounds by relating binding affinity to molecular size and lipophilicity, respectively. researchgate.net

Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom. It helps in identifying small, efficient fragments that can be developed into more potent leads. core.ac.uk

Lipophilic Ligand Efficiency (LLE) , also known as LiPE, is calculated as the pIC50 (or pEC50) minus the logP of the compound. wikipedia.org It provides an index of how much of a compound's potency is dependent on its lipophilicity. researchgate.net High LLE values (typically >5) are desirable, as they suggest that potency is not solely driven by increasing lipophilicity, which can lead to poor ADME properties and toxicity. core.ac.uksciforschenonline.org

Analysis of marketed oral drugs shows they often have highly optimized efficiency values. core.ac.uk For thiazole-containing compounds like masitinib derivatives, improving ligand efficiency has been a key strategy to enhance inhibitory potency against targets like SARS-CoV-2 Mpro while reducing cytotoxicity. uchicago.edu Optimizing these metrics guides medicinal chemists toward developing potent molecules with improved developability profiles. core.ac.uk

Future Directions in Research and Development

Design and Synthesis of Novel Benzyl (B1604629) N-(1,3-Thiazol-2-yl)carbamate Analogues with Enhanced Potency and Selectivity

The core structure of benzyl N-(1,3-thiazol-2-yl)carbamate is ripe for analogue development aimed at improving therapeutic efficacy and selectivity. The 2-aminothiazole (B372263) moiety is a well-established pharmacophore found in numerous FDA-approved drugs. nih.gov Future synthetic strategies will likely focus on modifications at several key positions to optimize interactions with biological targets.

Systematic modifications to the benzyl portion of the carbamate (B1207046) can be explored to enhance binding affinity and selectivity. For instance, the introduction of various substituents on the phenyl ring can modulate electronic properties and create new interaction points with target proteins. Furthermore, the carbamate linker itself can be altered, for example, by replacing it with more rigid or flexible linkers to orient the benzyl group optimally within a binding pocket.

The thiazole (B1198619) ring also presents opportunities for derivatization. The synthesis of analogues with substituents at the 4 and 5 positions of the thiazole ring can significantly influence biological activity. monash.edu For example, the introduction of small alkyl or aryl groups can provide additional hydrophobic interactions, while polar groups can form hydrogen bonds, leading to enhanced potency and selectivity for a given target. A notable example is the development of 4-[(5-isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide, a potent and selective CDK2 inhibitor, which emerged from structure-based design starting from a simple 2-aminothiazole hit. nih.gov

The synthesis of such novel analogues will leverage established and innovative synthetic methodologies. The Hantzsch thiazole synthesis remains a cornerstone for the creation of the core ring structure, allowing for diverse substitutions. chemicalbook.com Subsequent N-acylation with various benzyl chloroformates or related reagents can then be employed to install the carbamate moiety.

Table 1: Potential Modifications for Analogue Development

Position of ModificationType of ModificationRationale for Enhanced Potency/Selectivity
Benzyl RingIntroduction of electron-donating or electron-withdrawing groupsModulate electronic properties and binding interactions
Introduction of bulky or flexible side chainsOptimize fit within target binding pocket
Carbamate LinkerReplacement with amides, ureas, or other bioisosteresAlter hydrogen bonding capacity and conformational rigidity
Thiazole Ring (Position 4)Substitution with alkyl, aryl, or heteroaryl groupsEnhance hydrophobic or pi-stacking interactions
Thiazole Ring (Position 5)Introduction of halogens or other small functional groupsModulate electronic and steric properties for improved target engagement

Exploration of New Therapeutic Applications Beyond Current Scope

The versatility of the 2-aminothiazole scaffold suggests that this compound and its derivatives could have therapeutic applications across a wide range of diseases. While initial interest may lie in a specific therapeutic area, future research will undoubtedly explore a broader scope of biological activities.

The 2-aminothiazole nucleus is a key component in a variety of clinically used drugs with diverse mechanisms of action. nih.gov This privileged structure is associated with activities including:

Anticancer: Thiazole-containing compounds have been developed as inhibitors of various kinases and other targets involved in cancer progression. nih.govnih.gov For example, dasatinib (B193332) and alpelisib (B612111) are approved anticancer agents that feature a 2-aminothiazole core. nih.gov Future work could investigate the potential of this compound analogues as inhibitors of novel cancer targets.

Antimicrobial: The thiazole ring is present in numerous compounds with antibacterial and antifungal properties. researchgate.net Research into novel thiazole derivatives has shown promise against multidrug-resistant pathogens. researchgate.net Analogues of this compound could be screened for activity against a panel of clinically relevant bacteria and fungi.

Anti-inflammatory: Derivatives of 2-aminothiazole have demonstrated anti-inflammatory effects, suggesting their potential in treating conditions like rheumatoid arthritis. chemicalbook.comnih.gov

Neurodegenerative and Metabolic Diseases: The ability of certain carbamates to inhibit enzymes like acetylcholinesterase and lysosomal acid lipase (B570770) points to potential applications in Alzheimer's disease and lysosomal storage disorders such as Niemann-Pick type C disease. nih.gov The exploration of this compound analogues for these targets could open up new therapeutic avenues.

Advanced Computational Modeling for Rational Drug Design

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. The future development of this compound analogues will be significantly enhanced by the application of advanced computational modeling techniques.

Structure-based drug design (SBDD) will be a key strategy, particularly when the three-dimensional structure of the biological target is known. nih.gov Molecular docking studies can predict the binding modes of novel analogues within the active site of a target protein, allowing for the rational design of modifications that improve binding affinity and selectivity. acs.org For example, docking simulations can guide the placement of functional groups on the benzyl or thiazole rings to maximize interactions with key amino acid residues.

In the absence of a target structure, ligand-based drug design methods can be employed. Quantitative structure-activity relationship (QSAR) studies can identify the physicochemical properties that are crucial for the biological activity of a series of analogues. nih.gov This information can then be used to design new compounds with enhanced potency.

Furthermore, Density Functional Theory (DFT) calculations can provide insights into the electronic properties and reactivity of the this compound scaffold, aiding in the design of more stable and effective drug candidates. researchgate.net

Table 2: Computational Approaches in Drug Design

Computational MethodApplication in Drug Development
Molecular DockingPrediction of binding poses and affinities of analogues to a target protein
Quantitative Structure-Activity Relationship (QSAR)Identification of key molecular descriptors correlated with biological activity
Pharmacophore ModelingDevelopment of a 3D model of the essential features required for biological activity
Density Functional Theory (DFT)Calculation of electronic properties and reactivity of molecules
Molecular Dynamics (MD) SimulationsSimulation of the dynamic behavior of the ligand-protein complex over time

Development of Multi-Targeting Agents Incorporating the this compound Scaffold

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a potential strategy to address complex diseases with greater efficacy and to combat drug resistance. The this compound scaffold is well-suited for the development of such multi-targeting agents.

By strategically combining pharmacophoric elements from different drug classes onto a single molecular framework, it is possible to design molecules that can modulate multiple biological pathways simultaneously. For instance, a derivative of this compound could be designed to inhibit both a protein kinase involved in cancer cell proliferation and a transporter protein associated with drug efflux, thereby creating a synergistic anticancer effect.

A recent study has shown the development of thiazole-based derivatives as multi-targeted inhibitors with antiproliferative, antioxidant, and antibacterial properties. frontiersin.org This demonstrates the feasibility of incorporating multiple functionalities into a single thiazole-containing molecule. Future research could focus on designing this compound analogues that act as dual inhibitors of targets relevant to a specific disease, such as dual inhibitors of EGFR and VEGFR-2 for cancer therapy. frontiersin.org This approach could lead to the development of more effective and robust therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzyl N-(1,3-thiazol-2-yl)carbamate derivatives, and how are reaction conditions optimized?

  • Methodological Answer : this compound derivatives are typically synthesized via carbamate coupling reactions. For example, benzyl chloroformate can react with 2-aminothiazole derivatives under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous THF or DCM . Optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to benzyl chloroformate) and temperature (0–5°C to minimize side reactions). Post-synthesis purification often employs column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the presence of the benzyl group (δ ~5.1 ppm for CH₂, δ ~128–136 ppm for aromatic carbons) and thiazole ring protons (δ ~7.2–7.8 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C–N carbamate bond: ~1.33–1.37 Å) and dihedral angles between the benzyl and thiazole moieties (e.g., 15–25°) . SHELX programs (e.g., SHELXL) are widely used for refinement, with R-factors < 0.05 for high-quality datasets .

Advanced Research Questions

Q. How do hydrogen bonding patterns in this compound derivatives influence crystal packing and stability?

  • Methodological Answer : Graph set analysis (Etter’s formalism) reveals directional hydrogen bonds (e.g., N–H···O=C interactions between the carbamate group and adjacent molecules). For example, the thiazole N atom may act as an acceptor, forming chains (C(4) motifs) or rings (R₂²(8) motifs). These patterns correlate with melting points and solubility; derivatives with extensive H-bond networks (e.g., 3D frameworks) exhibit higher thermal stability .

Q. What role does this compound play in modulating enzyme activity, such as SARS-CoV-2 main protease (Mpro)?

  • Methodological Answer : Structural analogs of this compound inhibit Mpro by covalently binding to the catalytic Cys145 residue. Kinetic assays (e.g., fluorogenic substrate cleavage) show IC₅₀ values in the µM range. Activity is pH-dependent, with optimal inhibition at pH 7.0–7.4, aligning with the enzyme’s active-site environment . Mutagenesis studies (e.g., C145S mutant) and molecular docking (using programs like AutoDock) validate binding specificity .

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • QSAR Modeling : Parameters like logP, polar surface area, and H-bond donor/acceptor counts are correlated with anti-proliferative activity (e.g., against PC-3M prostate cancer cells) .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, electron-withdrawing substituents on the benzyl group lower LUMO energy, enhancing electrophilic interactions .

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